2-Amino-1-cyclopentylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-cyclopentylpropane-1,3-diol is an organic compound with the molecular formula C8H17NO2 It is a derivative of 2-amino-1,3-propanediol, where a cyclopentyl group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclopentylpropane-1,3-diol typically involves the reaction of cyclopentanone with nitromethane to form a nitro alcohol intermediate. This intermediate is then reduced to the corresponding amino alcohol using hydrogenation or other reducing agents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-cyclopentylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines. Substitution reactions can lead to halogenated derivatives or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-cyclopentylpropane-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-1-cyclopentylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of these targets, thereby affecting their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the cyclopentyl group, used in similar applications but with different properties.
Serinol (2-Amino-1,3-propanediol): Known for its use in the synthesis of antibiotics and X-ray contrast agents.
Sphingosine: A derivative involved in intracellular signaling and cell regulation.
Uniqueness
2-Amino-1-cyclopentylpropane-1,3-diol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of specialized polymers and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H17NO2 |
---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-amino-1-cyclopentylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c9-7(5-10)8(11)6-3-1-2-4-6/h6-8,10-11H,1-5,9H2 |
InChI-Schlüssel |
OPQHXIGPXRPAAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.